4-Pyridineethanamine, 2-methoxy-6-methyl-
Description
Significance of Substituted Pyridine (B92270) Derivatives in Chemical Sciences
Substituted pyridine derivatives are a cornerstone of modern chemical sciences, with profound importance in medicinal chemistry, agrochemicals, and materials science. The pyridine scaffold is a key structural motif found in numerous natural products, including vitamins like niacin (Vitamin B3) and various alkaloids. researchgate.net In pharmaceuticals, the pyridine ring is present in a wide range of drugs, acting as a versatile pharmacophore that can engage in various biological interactions. nih.gov Its ability to form hydrogen bonds, coordinate with metal ions, and participate in pi-stacking interactions makes it an invaluable component in drug design. orgsyn.org
The versatility of the pyridine ring is enhanced by the ease with which it can be chemically modified. orgsyn.org The introduction of different substituents at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This targeted modification is crucial for optimizing the efficacy and safety of drug candidates. orgsyn.org
Overview of Ethanamine Functionality in Organic Molecules
The ethanamine group, also known as an aminoethyl group, is a common functional moiety in organic chemistry and is particularly prevalent in biologically active molecules. Structurally, it consists of a two-carbon ethyl chain attached to a primary amine (-NH₂). The presence of the amine makes this group basic, readily accepting a proton to form a positively charged ammonium (B1175870) ion under physiological conditions. This basicity is a key feature, allowing it to form ionic bonds and participate in acid-base chemistry.
The lone pair of electrons on the nitrogen atom also renders the ethanamine group nucleophilic, enabling it to react with a variety of electrophiles to form new covalent bonds. fda.gov This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. fda.govchemicalbook.com In medicinal chemistry, the ethanamine side chain is a well-known pharmacophore found in many neurotransmitters and drugs, where it often plays a critical role in receptor binding and molecular recognition.
Positional Isomerism and Substituent Effects of Methoxy (B1213986) and Methyl Groups on Pyridine Ring Systems
Positional isomerism, the arrangement of substituents around the pyridine ring, has a dramatic impact on the molecule's properties. The electronic nature of the pyridine ring is inherently asymmetric due to the electronegative nitrogen atom, which withdraws electron density, particularly from the 2, 4, and 6 positions (the α and γ positions). imperial.ac.uk
Substituents influence the ring's electron density through inductive and resonance effects. The methoxy (-OCH₃) and methyl (-CH₃) groups are both classified as electron-donating groups.
Methyl Group (-CH₃): Donates electron density primarily through a weak positive inductive effect (+I).
Methoxy Group (-OCH₃): Donates electron density more strongly through a positive resonance (mesomeric) effect (+M) by its oxygen lone pairs, while also exerting a negative inductive effect (-I) due to the oxygen's electronegativity. Typically, the resonance effect is dominant.
In 4-Pyridineethanamine, 2-methoxy-6-methyl-, the placement of these electron-donating groups at the 2- and 6-positions significantly increases the electron density of the pyridine ring. This enrichment partially counteracts the electron-withdrawing nature of the ring nitrogen, making the ring less electron-deficient than unsubstituted pyridine. youtube.com This altered electronic character influences the ring's reactivity, for instance, making it more susceptible to electrophilic aromatic substitution than pyridine itself, which typically undergoes such reactions only under harsh conditions. youtube.com
| Substituent | Position | Primary Electronic Effect | Impact on Ring Electron Density |
|---|---|---|---|
| -H (Unsubstituted) | N/A | Neutral Reference | Baseline Electron Deficient |
| -CH₃ (Methyl) | 2, 3, or 4 | +I (Inductive Donation) | Slight Increase |
| -OCH₃ (Methoxy) | 2 or 4 | +M (Resonance Donation) > -I (Inductive Withdrawal) | Significant Increase |
| -NO₂ (Nitro) | 2, 3, or 4 | -M (Resonance Withdrawal), -I (Inductive Withdrawal) | Significant Decrease |
Contextualization of 4-Pyridineethanamine, 2-methoxy-6-methyl- within the Broader Class of Pyridineethanamine Analogues
The target compound belongs to the broader class of pyridineethanamines, which are characterized by an ethanamine group attached to a pyridine ring. The position of this attachment is a key structural variable. For example, 2-Pyridineethanamine is a known histamine (B1213489) H1 receptor agonist. ontosight.ai The parent compound for the 4-substituted series, 4-Pyridineethanamine, serves as a versatile intermediate in the synthesis of more complex molecules, with its derivatives being explored for various therapeutic applications.
The introduction of the 2-methoxy and 6-methyl substituents onto the 4-pyridineethanamine scaffold would be expected to modulate its properties in several ways:
Basicity: The electron-donating methoxy and methyl groups would increase the electron density on the pyridine ring nitrogen, likely making it more basic than the unsubstituted 4-Pyridineethanamine. The basicity of the side-chain amine would be less affected.
Lipophilicity: The addition of two alkyl/alkoxy groups (methyl and methoxy) would increase the molecule's lipophilicity (fat-solubility) compared to the parent compound.
Steric Hindrance: The groups at the 2- and 6-positions provide steric bulk around the pyridine nitrogen, which could influence its ability to coordinate to metal centers or bind to biological receptors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-6-methylpyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEZHNODJDTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation of 4 Pyridineethanamine, 2 Methoxy 6 Methyl
High-Resolution Spectroscopic Techniques for Structure Determination
The definitive structure of an organic molecule like 4-Pyridineethanamine, 2-methoxy-6-methyl- is established through the application of several advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the complete molecular architecture. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Chemical Shift and Coupling Constant Analysis for Proton Environments
Proton (¹H) NMR spectroscopy would be the first step in the analysis. This technique identifies the different types of protons in the molecule based on their electronic environment (chemical shift, expressed in ppm) and their proximity to other protons (spin-spin coupling, measured by the coupling constant J in Hz).
For 4-Pyridineethanamine, 2-methoxy-6-methyl-, one would expect to observe distinct signals corresponding to:
Pyridine (B92270) Ring Protons: The protons on the substituted pyridine ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would confirm the substitution pattern.
Ethylamine (B1201723) Chain Protons: The two methylene (B1212753) (-CH₂-) groups of the ethanamine side chain would each produce a signal, likely appearing as triplets if coupled to each other.
Methoxy (B1213986) Group Protons: The methoxy (-OCH₃) group would give rise to a characteristic singlet, typically in the upfield region of the spectrum.
Methyl Group Protons: The methyl (-CH₃) group attached to the pyridine ring would also produce a singlet.
Amine Protons: The protons of the primary amine (-NH₂) group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
A hypothetical ¹H NMR data table would be structured as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hypothetical Value | e.g., d | e.g., 8.0 | 1H | Pyridine-H |
| Hypothetical Value | e.g., d | e.g., 8.0 | 1H | Pyridine-H |
| Hypothetical Value | e.g., s | - | 3H | -OCH₃ |
| Hypothetical Value | e.g., t | e.g., 7.5 | 2H | -CH₂-Py |
| Hypothetical Value | e.g., t | e.g., 7.5 | 2H | -CH₂-NH₂ |
| Hypothetical Value | e.g., s | - | 3H | -CH₃ |
| Hypothetical Value | e.g., br s | - | 2H | -NH₂ |
¹³C NMR Chemical Shift Assignment for Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.
The expected ¹³C NMR spectrum for 4-Pyridineethanamine, 2-methoxy-6-methyl- would show signals for:
The carbon atoms of the pyridine ring.
The two carbons of the ethylamine side chain.
The carbon of the methoxy group.
The carbon of the methyl group.
A hypothetical ¹³C NMR data table would look like this:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Hypothetical Value | C | Pyridine-C (quaternary) |
| Hypothetical Value | C | Pyridine-C (quaternary) |
| Hypothetical Value | C | Pyridine-C (quaternary) |
| Hypothetical Value | CH | Pyridine-CH |
| Hypothetical Value | CH | Pyridine-CH |
| Hypothetical Value | CH₃ | -OCH₃ |
| Hypothetical Value | CH₂ | -CH₂-Py |
| Hypothetical Value | CH₂ | -CH₂-NH₂ |
| Hypothetical Value | CH₃ | -CH₃ |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the proton-proton connectivity within the ethylamine chain and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule, for instance, linking the ethylamine side chain to the correct position on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The ionization method and subsequent fragmentation would provide key structural information. The fragmentation of the ethylamine side chain would be a characteristic feature.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
A thorough search of scientific databases and literature reveals no specific experimental tandem mass spectrometry (MS/MS) data for 4-Pyridineethanamine, 2-methoxy-6-methyl-. The elucidation of fragmentation pathways, crucial for structural confirmation and identification in complex mixtures, is therefore not documented for this compound.
In the absence of direct evidence, a predictive analysis based on the fragmentation of similar chemical structures can be informative. The molecule consists of a 2-methoxy-6-methylpyridine (B1310761) ring connected to an ethanamine side chain at the 4-position. Under typical MS/MS conditions, fragmentation would be expected to occur at the weakest bonds. Likely fragmentation pathways would include:
Cleavage of the C-C bond between the pyridine ring and the ethanamine side chain, leading to the formation of a resonance-stabilized pyridinylmethyl radical cation or a 2-methoxy-6-methyl-4-vinylpyridine fragment.
Loss of the methoxy group as a methyl radical followed by carbon monoxide.
Fission of the ethanamine side chain , potentially leading to the loss of an amino group or cleavage of the ethyl chain.
To provide a definitive analysis of the fragmentation pathways, experimental MS/MS studies on 4-Pyridineethanamine, 2-methoxy-6-methyl- would be required.
Vibrational Spectroscopy for Functional Group Identification
While specific vibrational spectroscopy data for 4-Pyridineethanamine, 2-methoxy-6-methyl- are not available, a detailed analysis of the closely related compound, 2-methoxy-6-methylpyridine (MMP), offers significant insights into the vibrational modes of the substituted pyridine ring. researchgate.netresearchgate.net The primary differences in the vibrational spectra would arise from the additional ethanamine group at the 4-position.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Based on studies of 2-methoxy-6-methylpyridine, the FTIR spectrum of 4-Pyridineethanamine, 2-methoxy-6-methyl- is expected to exhibit characteristic bands for the substituted pyridine ring. researchgate.netresearchgate.net The C-C stretching vibrations within the heteroaromatic ring are anticipated in the range of 1650-1400 cm⁻¹. For MMP, these have been observed at 1753 and 1612 cm⁻¹. researchgate.net The presence of heavy substituents can cause these bands to shift to lower wavenumbers. researchgate.netresearchgate.net
The in-plane bending of the pyridine ring in MMP is identified at 888 cm⁻¹. researchgate.netresearchgate.net Similar bands would be expected for the target compound, though they may be influenced by the ethanamine substituent. The ethanamine group itself would introduce characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. The C-N stretching of the amine group would also be present.
Interactive Data Table: Expected FTIR Peaks for 4-Pyridineethanamine, 2-methoxy-6-methyl- (based on 2-methoxy-6-methylpyridine)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 | Amine |
| C-H Stretch (Aromatic) | ~3000-3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | ~2850-2960 | Methoxy, Methyl, Ethyl |
| C=C, C=N Stretch | 1400-1650 | Pyridine Ring |
| N-H Bend | ~1600 | Amine |
| Ring In-Plane Bending | ~888 | Pyridine Ring |
Raman Spectroscopy for Vibrational Modes
Similar to FTIR, the Raman spectrum of 4-Pyridineethanamine, 2-methoxy-6-methyl- can be inferred from data on 2-methoxy-6-methylpyridine. researchgate.netresearchgate.net For MMP, C-C stretching vibrations have been identified at 1744, 1601, and 1503 cm⁻¹ in the FT-Raman spectrum. researchgate.net These strong bands are characteristic of the heteroaromatic ring.
The Raman spectrum is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum. The symmetric breathing mode of the pyridine ring would be a prominent feature. The ethanamine side chain would also contribute to the Raman spectrum, with C-C and C-N stretching modes.
Interactive Data Table: Expected Raman Peaks for 4-Pyridineethanamine, 2-methoxy-6-methyl- (based on 2-methoxy-6-methylpyridine)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | ~3000-3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | ~2850-2960 | Methoxy, Methyl, Ethyl |
| C=C, C=N Stretch | 1400-1750 | Pyridine Ring |
| Ring Breathing | ~1000 | Pyridine Ring |
X-ray Crystallography for Solid-State Structure and Conformation
No published X-ray crystallography data exists for 4-Pyridineethanamine, 2-methoxy-6-methyl-. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions, is not possible at this time.
Single Crystal X-ray Diffraction Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Without experimental crystallographic data, a discussion of the precise bond lengths, bond angles, and torsional angles of 4-Pyridineethanamine, 2-methoxy-6-methyl- would be purely speculative. Theoretical calculations could provide optimized geometries, but these would require experimental validation.
Analysis of Intermolecular Interactions and Supramolecular Architectures
The molecular structure of 4-Pyridineethanamine, 2-methoxy-6-methyl- suggests the potential for various intermolecular interactions that would dictate its supramolecular architecture. The presence of the amine group allows for hydrogen bonding, where the N-H groups can act as hydrogen bond donors and the nitrogen atom as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors.
These hydrogen bonding capabilities, coupled with potential π-π stacking interactions between the pyridine rings, could lead to the formation of complex three-dimensional networks in the solid state. However, without crystallographic studies, the specific nature and geometry of these interactions remain unknown.
Based on a comprehensive search of available scientific literature, there is currently no specific experimental or theoretical data published for the spectroscopic properties of the chemical compound "4-Pyridineethanamine, 2-methoxy-6-methyl-".
Therefore, it is not possible to provide the requested article detailing its Spectroscopic Characterization and Property Correlation, including:
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Solvatochromic Effects)
Advanced Vibrational Spectroscopy Studies (Resonance Raman, SERS)
Without foundational research data on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further experimental research on "4-Pyridineethanamine, 2-methoxy-6-methyl-" is needed before a detailed analysis of its spectroscopic characteristics can be compiled.
Spectroscopic Characterization and Property Correlation of 4 Pyridineethanamine, 2 Methoxy 6 Methyl
Correlation of Spectroscopic Data with Molecular Structure and Electronic Distribution
The elucidation of the molecular structure and electronic properties of 4-Pyridineethanamine, 2-methoxy-6-methyl-, is heavily reliant on the interpretation of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of the compound's atomic arrangement and bonding characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework. The electron-donating effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups at the 2 and 6 positions, respectively, increase the electron density on the pyridine (B92270) ring. This increased shielding influences the chemical shifts of the ring's protons and carbons, causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine.
¹H NMR: The spectrum is expected to show distinct signals for each proton environment. The two protons on the pyridine ring would appear as singlets due to their isolation from other protons. The methoxy group protons will present as a sharp singlet, and the methyl group protons as another singlet. The ethylamine (B1201723) side chain (-CH₂CH₂NH₂) protons will appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) groups. The primary amine (-NH₂) protons often appear as a broad singlet.
¹³C NMR: The spectrum will display unique signals for each carbon atom. The carbons of the pyridine ring will have their chemical shifts modulated by the attached substituents. The carbon atom bonded to the methoxy group will be significantly shifted downfield. The carbons of the methyl, methoxy, and ethylamine groups will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies.
N-H Stretching: The primary amine group is characterized by a pair of bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl, methyl, and methoxy groups appear below 3000 cm⁻¹.
C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations for its double bonds in the 1400–1600 cm⁻¹ range.
C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1000–1300 cm⁻¹ region.
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the compound's identity. The molecular ion peak (M⁺) will correspond to the exact mass of the molecule. A characteristic fragmentation pattern for this molecule involves the cleavage of the bond between the two methylene groups of the ethylamine side chain (β-cleavage), which is a common pathway for amines. docbrown.info This would result in a stable, resonance-delocalized fragment, often leading to the base peak in the spectrum.
Interactive Data Table: Predicted Spectroscopic Data for 4-Pyridineethanamine, 2-methoxy-6-methyl- Below is a table summarizing the expected spectroscopic features for the title compound based on general principles and data from analogous structures.
| Spectroscopic Technique | Feature | Predicted Value/Region | Inferred Structural Moiety |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm | Pyridine Ring Protons (2H, s) |
| Chemical Shift (δ) | ~3.8 ppm | Methoxy Protons (-OCH₃, 3H, s) | |
| Chemical Shift (δ) | ~2.7-3.0 ppm | Ethylamine Protons (-CH₂CH₂NH₂, 4H, m) | |
| Chemical Shift (δ) | ~2.4 ppm | Methyl Protons (-CH₃, 3H, s) | |
| ¹³C NMR | Chemical Shift (δ) | ~155-165 ppm | C2, C6 of Pyridine Ring |
| Chemical Shift (δ) | ~145-150 ppm | C4 of Pyridine Ring | |
| Chemical Shift (δ) | ~105-115 ppm | C3, C5 of Pyridine Ring | |
| Chemical Shift (δ) | ~55 ppm | Methoxy Carbon (-OCH₃) | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 cm⁻¹ | N-H Stretch (Primary Amine) |
| Wavenumber (cm⁻¹) | 2850-2960 cm⁻¹ | Aliphatic C-H Stretch | |
| Wavenumber (cm⁻¹) | 1400-1600 cm⁻¹ | C=C / C=N Stretch (Aromatic Ring) | |
| Wavenumber (cm⁻¹) | 1000-1300 cm⁻¹ | C-O Stretch (Methoxy Ether) | |
| Mass Spectrometry | m/z | M⁺ | Molecular Ion Peak |
| m/z | M-30 | Loss of CH₂=NH₂ fragment |
Comparative Spectroscopic Analysis with Analogous Pyridineethanamine Derivatives and Precursors
Analyzing the spectroscopic data of 4-Pyridineethanamine, 2-methoxy-6-methyl- in comparison to its simpler analogs and synthetic precursors provides critical insights into the electronic and structural effects of its substituents.
Comparison with 4-Pyridineethanamine: The most direct comparison is with the parent compound, 4-Pyridineethanamine, which lacks the 2-methoxy and 6-methyl groups.
NMR Spectroscopy: In 4-Pyridineethanamine, the protons on the pyridine ring exhibit a more complex splitting pattern (two doublets) and are found at a lower field (higher ppm) due to the absence of the electron-donating substituents. chemicalbook.com The introduction of the methoxy and methyl groups in the title compound shields the ring protons, shifting their signals upfield. researchgate.net Similarly, the ring carbons in the substituted compound are expected to be shifted compared to the unsubstituted analog, reflecting the altered electron distribution. chemicalbook.com
IR Spectroscopy: The IR spectrum of 4-Pyridineethanamine would lack the characteristic C-O stretching band of the methoxy group and would have a simpler aliphatic C-H stretching region. The vibrations of the pyridine ring would also be at slightly different frequencies.
Comparison with Precursors: A plausible synthetic precursor for the title compound is 2-methoxy-6-methyl-4-cyanomethylpyridine. Comparing the spectra before and after the reduction of the nitrile group to the primary amine would show distinct changes.
IR Spectroscopy: The precursor would exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (-C≡N) stretch. This band would be completely absent in the final product, replaced by the characteristic N-H stretching bands of the primary amine.
NMR Spectroscopy: The methylene protons adjacent to the nitrile group in the precursor would appear at a different chemical shift compared to the methylene protons adjacent to the amine group in the final product. The transformation from the electron-withdrawing nitrile to the electron-donating amine group would significantly alter the electronic environment and thus the chemical shifts of the adjacent protons.
Interactive Data Table: Comparative Spectroscopic Features This table highlights key differences between the title compound and a relevant analog.
| Compound | Key ¹H NMR Feature (Ring Protons) | Key IR Feature (cm⁻¹) |
| 4-Pyridineethanamine, 2-methoxy-6-methyl- | Two singlets, ~6.5-7.0 ppm | C-O stretch (~1000-1300 cm⁻¹) |
| 4-Pyridineethanamine | Two doublets, ~7.1 and ~8.5 ppm | Absence of C-O stretch |
This comparative analysis is essential for confirming the identity and purity of the synthesized molecule and for developing a deeper understanding of how substituent changes systematically influence spectroscopic properties. mdpi.com
Computational Chemistry and Theoretical Studies of 4 Pyridineethanamine, 2 Methoxy 6 Methyl
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. The geometry optimization process involves finding the coordinates of the atoms that correspond to the lowest energy, and therefore the most stable, molecular structure. researchgate.net
For a molecule like 4-Pyridineethanamine, 2-methoxy-6-methyl-, a common approach would involve using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This, paired with a suitable basis set, allows for the calculation of the minimum energy geometry. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which build upon the HF result, can offer higher accuracy for electronic energy and molecular properties. These high-level calculations are crucial for benchmarking results from more approximate methods like DFT.
Basis Set Selection and Computational Efficiency Considerations
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. researchgate.net
6-311G : Describes the core electrons with one function and valence electrons with three functions for better flexibility.
++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding and non-spherical electron distribution.
The selection of a basis set represents a trade-off between accuracy and computational cost. Larger, more flexible basis sets yield more accurate results but require significantly more computational resources. The choice depends on the specific property being investigated and the size of the molecule.
Prediction of Spectroscopic Parameters from Theoretical Models
Once a molecule's geometry is optimized, computational models can be used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and assigning experimental data.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the isotropic magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The calculated chemical shifts help in assigning the signals observed in experimental ¹H and ¹³C NMR spectra.
Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Pyridineethanamine, 2-methoxy-6-methyl- (Note: This table is illustrative and based on general principles, as specific calculated data for this molecule is not available.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |
| Pyridine (B92270) C2 | ~160 | Methoxy (B1213986) CH₃ | ~3.8 |
| Pyridine C4 | ~150 | Ethyl CH₂-N | ~2.9 |
| Pyridine C6 | ~158 | Ethyl CH₂-Py | ~2.8 |
| Pyridine C3 | ~110 | Methyl CH₃ | ~2.4 |
| Pyridine C5 | ~105 | Amine NH₂ | ~1.5 (broad) |
| Ethyl CH₂-Py | ~40 | ||
| Ethyl CH₂-N | ~35 | ||
| Methyl C | ~24 | ||
| Methoxy C | ~55 |
Simulated Vibrational Spectra (FTIR, Raman) and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to simulate the infrared (FTIR) and Raman spectra. researchgate.net
It is common practice to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and deficiencies in the computational method. researchgate.net
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=C ring stretching, or CH₂ bending. researchgate.net This provides a detailed understanding of the character of each vibrational band. For instance, in a related molecule, C-C aromatic stretching vibrations were identified in the 1650-1400 cm⁻¹ region. researchgate.net
Illustrative Table of Predicted Vibrational Frequencies and Assignments (Note: This table is a generalized example, as specific calculated data for the title compound is not available. Assignments are based on known group frequencies and studies of similar molecules.)
| Predicted Frequency (cm⁻¹) | Intensity | Assignment (based on PED) |
| ~3400 | Medium | N-H stretch (asymmetric) |
| ~3300 | Medium | N-H stretch (symmetric) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | Pyridine ring C=C/C=N stretch |
| ~1450 | Strong | CH₂ scissoring / CH₃ deformation |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1030 | Medium | C-O-C stretch (symmetric) |
| ~850 | Strong | Ring out-of-plane bend |
Electronic Spectra (UV-Vis, TD-DFT) and Transition Analysis
A theoretical investigation into the electronic absorption properties of 4-Pyridineethanamine, 2-methoxy-6-methyl- could be conducted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to predict the ultraviolet-visible (UV-Vis) spectra of organic molecules. The calculations would typically involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions.
The analysis of these transitions would identify the specific molecular orbitals involved, such as transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. This provides a deeper understanding of the nature of the electronic excitations, for example, whether they are localized on the pyridine ring or involve charge transfer between different parts of the molecule. The results would typically be presented in a table summarizing the calculated absorption wavelengths (λmax), oscillator strengths (f), and the orbitals involved in each transition.
Table 1: Hypothetical TD-DFT Data for 4-Pyridineethanamine, 2-methoxy-6-methyl-
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of 4-Pyridineethanamine, 2-methoxy-6-methyl- is primarily due to the rotation around the single bonds in the ethanamine side chain. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This process helps in identifying the low-energy conformers, which are the most likely shapes the molecule will adopt.
The results of a conformational analysis are often visualized as a 2D or 3D plot of energy versus the dihedral angles of the rotating bonds. The global minimum on this surface corresponds to the most stable conformation of the molecule. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its chemical and biological properties.
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict how it will interact with other chemical species.
Table 2: Hypothetical Chemical Reactivity Descriptors for 4-Pyridineethanamine, 2-methoxy-6-methyl-
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Studies of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking
The functional groups present in 4-Pyridineethanamine, 2-methoxy-6-methyl-, namely the pyridine nitrogen and the amine group, suggest the potential for intermolecular interactions such as hydrogen bonding. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. The aromatic pyridine ring also allows for the possibility of π-π stacking interactions with other aromatic systems.
Computational methods can be used to model and quantify these intermolecular interactions. Techniques such as the Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots can be employed to visualize and characterize these weak interactions. Understanding these interactions is crucial for predicting the molecule's behavior in condensed phases and its potential to interact with biological macromolecules.
Advanced Computational Techniques, including Molecular Dynamics and QM/MM Simulations
To study the dynamic behavior of 4-Pyridineethanamine, 2-methoxy-6-methyl- in a more realistic environment, such as in a solvent or interacting with a biological target, advanced computational techniques can be employed. Molecular dynamics (MD) simulations can provide insights into the conformational changes of the molecule over time and its interactions with solvent molecules.
For systems where electronic effects are important, such as in chemical reactions or in the binding site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used. In this approach, the chemically active region of the system is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. These advanced simulations offer a powerful tool to bridge the gap between the properties of an isolated molecule and its behavior in a complex environment.
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in 4-Pyridineethanamine, 2-methoxy-6-methyl- is governed by the electronic properties of the nitrogen heteroatom and the influence of the methoxy, methyl, and ethanamine substituents. The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). stackexchange.com
Electrophilic Aromatic Substitution (EAS) Reactions
Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. wikipedia.org The nitrogen atom's electronegativity reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org
In the case of 4-Pyridineethanamine, 2-methoxy-6-methyl-, the substituents play a significant role in modulating the ring's reactivity. The 2-methoxy and 6-methyl groups are electron-donating, which can help to counteract the deactivating effect of the nitrogen atom. However, the 4-ethanamine side chain, upon protonation in acidic media, would become a strongly deactivating group.
Nitration of pyridine derivatives, for instance, typically requires harsh conditions and often results in low yields. rsc.org For substituted pyridines, the position of substitution is directed by the existing groups. In this molecule, the positions 3 and 5 are the most likely sites for electrophilic attack, as they are not as deactivated as the 2, 4, and 6 positions. The methoxy and methyl groups would direct electrophiles to the 3 and 5 positions.
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution (EAS) Reactions on 4-Pyridineethanamine, 2-methoxy-6-methyl-
| Reaction | Reagents | Probable Position of Substitution | Predicted Product |
| Nitration | HNO₃ / H₂SO₄ | 3 and/or 5 | 4-(2-Aminoethyl)-2-methoxy-6-methyl-3-nitropyridine and/or 4-(2-Aminoethyl)-2-methoxy-6-methyl-5-nitropyridine |
| Halogenation | Br₂ / FeBr₃ | 3 and/or 5 | 3-Bromo-4-(2-aminoethyl)-2-methoxy-6-methylpyridine and/or 5-Bromo-4-(2-aminoethyl)-2-methoxy-6-methylpyridine |
| Sulfonation | SO₃ / H₂SO₄ | 3 and/or 5 | 4-(2-Aminoethyl)-2-methoxy-6-methylpyridine-3-sulfonic acid and/or 4-(2-Aminoethyl)-2-methoxy-6-methylpyridine-5-sulfonic acid |
Note: These are predicted outcomes based on general principles of pyridine reactivity. Actual experimental results may vary.
Nucleophilic Aromatic Substitution (NAS) Reactions, particularly at Activated Positions
Nucleophilic aromatic substitution (NAS) is a more favorable reaction for pyridines, especially at the 2- and 4-positions, which are electronically activated for nucleophilic attack. stackexchange.comyoutube.com The stability of the intermediate Meisenheimer complex is a key factor, and attack at the 2- and 4-positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com
For 4-Pyridineethanamine, 2-methoxy-6-methyl-, the 2- and 6-positions are the most activated for NAS. If a suitable leaving group were present at one of these positions, it could be displaced by a nucleophile. For example, if the methoxy group at the 2-position were replaced by a better leaving group like a halogen, this position would be highly susceptible to nucleophilic attack.
Studies on similar 2-nitropyridines have shown that they can efficiently undergo nucleophilic substitution. epa.gov The presence of electron-donating groups like methyl and methoxy has been found to be of minor importance in some cases of NAS on 2-nitropyridines. epa.gov
Reactivity of the Ethanamine Side Chain
The ethanamine side chain at the 4-position of the pyridine ring offers a versatile handle for a variety of chemical transformations due to the reactivity of the primary amine group.
Amine Functionalization: Acylation, Alkylation, Sulfonylation, and Amidation
The primary amine of the ethanamine side chain can readily undergo a range of functionalization reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.
Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination is often a more controlled method for alkylation.
Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.
Amidation: The amine can react with carboxylic acids, often activated in situ (e.g., with carbodiimides), to form amides.
Table 2: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl derivative |
| Alkylation | Methyl iodide | N-methylated derivatives |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide derivative |
| Amidation | Benzoic acid, DCC | N-benzoyl derivative |
Note: DCC = Dicyclohexylcarbodiimide
Formation of Imines and Schiff Bases
The primary amine of the ethanamine side chain can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. These imine linkages can be subsequently reduced to form stable secondary amines.
The formation of Schiff bases from pyridine derivatives is a well-established synthetic route. researchgate.net For example, the condensation of various aminopyridines with aldehydes readily yields the corresponding imines. researchgate.net
Cyclization Reactions Leading to Fused Heterocycles
The ethanamine side chain provides a reactive site that can be utilized in cyclization reactions to construct fused heterocyclic systems. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science. ias.ac.inbohrium.com
By choosing appropriate reagents, the amine group can participate in ring-forming reactions. For instance, reaction with a bifunctional electrophile could lead to the formation of a new ring fused to the pyridine core. An example would be the reaction with a β-keto ester, which could potentially lead to the formation of a pyridopyrimidine derivative after initial amine addition and subsequent cyclization. The synthesis of various fused pyridine derivatives often involves the cyclization of substituted pyridine precursors. nih.gov
Applications of 4 Pyridineethanamine, 2 Methoxy 6 Methyl in Chemical Synthesis and Materials Science
Advanced Materials and Nanotechnology
Information regarding the application of 4-Pyridineethanamine, 2-methoxy-6-methyl- in the development of advanced materials or in the field of nanotechnology is not present in the current body of scientific literature. There are no documented instances of its use in self-assembly processes or the formation of supramolecular structures.
Absence of Scientific Literature on 4-Pyridineethanamine, 2-methoxy-6-methyl- Precludes In-Depth Analysis of Future Research Directions
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific research published on the chemical compound "4-Pyridineethanamine, 2-methoxy-6-methyl-". The searches for its synthesis, characterization, properties, and applications did not yield any direct results.
The scientific community has explored various related pyridine (B92270) derivatives. For instance, research exists on the synthesis and reactions of precursors such as 2-methoxy-6-methylpyridine (B1310761), including studies on their lithiation to create functionalized pyridines. Additionally, the broader class of pyridineethanamines has been investigated for various biological activities. However, the specific combination of substituents as named in "4-Pyridineethanamine, 2-methoxy-6-methyl-" does not appear in the reviewed scientific literature.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the future research directions for this particular compound as requested. Any attempt to do so would be speculative and not based on established scientific findings. The exploration of undiscovered synthetic pathways, in-depth mechanistic studies, rational design of derivatives, application of advanced analytical techniques, and expansion into novel applications are all contingent on initial reports of the compound's existence, synthesis, and basic characterization, which are currently absent from the scientific record.
Therefore, the following sections of the requested article cannot be generated due to the lack of foundational data for "4-Pyridineethanamine, 2-methoxy-6-methyl-":
Future Research Directions and Perspectives for 4 Pyridineethanamine, 2 Methoxy 6 Methyl
Expansion into Novel Chemical Applications Beyond Current Scope, including Emerging Fields
Without any prior art or published data, any discussion on these topics would be entirely hypothetical and would not meet the standards of a scientifically rigorous and informative article. Further research would first need to report the synthesis and characterization of "4-Pyridineethanamine, 2-methoxy-6-methyl-" before meaningful future research directions can be proposed.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for 4-pyridineethanamine, 2-methoxy-6-methyl-?
The synthesis of this compound requires precise control of reaction parameters, including temperature (typically 60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Key reagents include lithium aluminum hydride for amine reduction and methoxy-group precursors like methyl iodide under nucleophilic substitution conditions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity. Analytical validation using -NMR (e.g., δ 2.3 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) is essential for structural confirmation .
Q. How can researchers confirm the structural integrity of 4-pyridineethanamine, 2-methoxy-6-methyl-?
Routine analytical techniques include:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at C2, methyl at C6).
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 182.12).
- Infrared Spectroscopy : Peaks at 1250 cm (C-O stretch of methoxy) and 3350 cm (N-H stretch of ethanamine). Cross-referencing with PubChem data (InChIKey: ITTRLSPJQVRVLV-UHFFFAOYSA-N) ensures consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In airtight containers under inert gas (N) at 2–8°C.
- Disposal : Follow ECHA guidelines for amine-containing waste, including neutralization with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance biological activity?
Derivatization strategies focus on:
- Amine Functionalization : Acylation or sulfonylation to modify pharmacokinetic properties.
- Pyridine Ring Substitution : Introducing electron-withdrawing groups (e.g., halogens) at C4 to modulate receptor binding.
- Methoxy Group Replacement : Substituting with ethoxy or propoxy groups to study steric effects. Reaction optimization via DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity .
Q. What methodologies resolve contradictory data in biological assays involving this compound?
- Dose-Response Curves : Use IC values from triplicate experiments to assess reproducibility.
- Off-Target Screening : Employ SPR (surface plasmon resonance) to rule out non-specific binding.
- Metabolic Stability Tests : Incubate with liver microsomes to identify degradation products that may skew results .
Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Quantum Mechanics (QM) : Calculate transition-state energies for key steps (e.g., methoxy group introduction).
- Process Simulation : Use Aspen Plus® to model heat transfer and mixing efficiency in batch reactors .
Q. What interdisciplinary approaches integrate this compound into materials science research?
- Coordination Chemistry : Test metal-chelating properties with Cu(II) or Fe(III) for catalytic applications.
- Polymer Science : Incorporate into monomers for conductive polymers (e.g., via electropolymerization).
- Surface Functionalization : Use SAMs (self-assembled monolayers) on gold nanoparticles for sensor development .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of methoxy precursor to pyridine base).
- Purification Bottlenecks : Switch from column chromatography to recrystallization (solvent: ethanol/water).
- Thermal Runaway Risks : Implement jacketed reactors with automated temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
